C6-Styryl Substitution Confers PDE-III Inhibitory Potential: Class-Level SAR Evidence
The presence of an aryl or heteroaryl group at the C6 position of pyridazinones is established as essential for cardiovascular activity associated with phosphodiesterase III (PDE III) inhibition [1]. The 2-methyl-6-styryl-3(2H)-pyridazinone scaffold incorporates a C6-styryl group that satisfies this structural requirement, whereas analogs lacking aromatic substitution at C6 (e.g., simple 2-methyl-3(2H)-pyridazinone) would be predicted to lack PDE-III inhibitory potential based on class SAR . While direct IC50 data for this specific compound against PDE-III is not available in the peer-reviewed literature, the styryl substitution represents a critical differentiation point from non-arylated pyridazinones that are inactive against this cardiovascular target.
| Evidence Dimension | Structural requirement for PDE-III inhibition |
|---|---|
| Target Compound Data | C6-styryl substitution present (2-methyl-6-styryl-3(2H)-pyridazinone) |
| Comparator Or Baseline | Non-arylated pyridazinones (e.g., 2-methyl-3(2H)-pyridazinone lacking C6 aromatic group) |
| Quantified Difference | Aryl/heteroaryl at C6 considered essential for PDE-III inhibition [1]; non-arylated analogs lack this pharmacophore element |
| Conditions | Structure-activity relationship derived from multiple 6-arylpyridazinone studies; PDE-III inhibition assays |
Why This Matters
This structural feature distinguishes the compound from non-arylated pyridazinones that would be inappropriate for PDE-III-targeted cardiovascular research applications.
- [1] Michelson AD. Chapter 58: Novel Antiplatelet Therapies. In: Platelets (Third Edition). Academic Press; 2013:1185-1213. View Source
